N-benzyl-3-(7-methoxy-4-methyl-2-oxo-2H-chromen-3-yl)propanamide N-benzyl-3-(7-methoxy-4-methyl-2-oxo-2H-chromen-3-yl)propanamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC15298204
InChI: InChI=1S/C21H21NO4/c1-14-17-9-8-16(25-2)12-19(17)26-21(24)18(14)10-11-20(23)22-13-15-6-4-3-5-7-15/h3-9,12H,10-11,13H2,1-2H3,(H,22,23)
SMILES:
Molecular Formula: C21H21NO4
Molecular Weight: 351.4 g/mol

N-benzyl-3-(7-methoxy-4-methyl-2-oxo-2H-chromen-3-yl)propanamide

CAS No.:

Cat. No.: VC15298204

Molecular Formula: C21H21NO4

Molecular Weight: 351.4 g/mol

* For research use only. Not for human or veterinary use.

N-benzyl-3-(7-methoxy-4-methyl-2-oxo-2H-chromen-3-yl)propanamide -

Specification

Molecular Formula C21H21NO4
Molecular Weight 351.4 g/mol
IUPAC Name N-benzyl-3-(7-methoxy-4-methyl-2-oxochromen-3-yl)propanamide
Standard InChI InChI=1S/C21H21NO4/c1-14-17-9-8-16(25-2)12-19(17)26-21(24)18(14)10-11-20(23)22-13-15-6-4-3-5-7-15/h3-9,12H,10-11,13H2,1-2H3,(H,22,23)
Standard InChI Key PWGNHPXZUNABGH-UHFFFAOYSA-N
Canonical SMILES CC1=C(C(=O)OC2=C1C=CC(=C2)OC)CCC(=O)NCC3=CC=CC=C3

Introduction

Molecular Structure and Chemical Identity

The molecular structure of N-benzyl-3-(7-methoxy-4-methyl-2-oxo-2H-chromen-3-yl)propanamide is defined by three primary components:

  • Chromenone backbone: A 2H-chromen-2-one scaffold substituted with methoxy (-OCH3) and methyl (-CH3) groups at positions 7 and 4, respectively.

  • Propanamide linker: A three-carbon chain terminating in an amide group (-CONH2).

  • Benzyl substituent: A phenylmethyl group (-CH2C6H5) attached to the amide nitrogen.

Table 1: Key Structural and Chemical Properties

PropertyValue/Description
Molecular FormulaC21H21NO4
Molecular Weight351.40 g/mol
Chromenone Substitutions7-methoxy, 4-methyl
Functional GroupsAmide, benzyl, ketone, ether
Hybridizationsp³ (propanamide), sp² (chromenone/benzyl)

The methoxy group at position 7 enhances solubility in polar solvents, while the methyl group at position 4 contributes to steric stabilization. The benzyl moiety introduces hydrophobic interactions critical for membrane permeability and target binding.

Synthesis and Manufacturing Approaches

The synthesis of N-benzyl-3-(7-methoxy-4-methyl-2-oxo-2H-chromen-3-yl)propanamide involves multi-step organic reactions, typically commencing with the preparation of the chromenone core.

Chromenone Core Synthesis

  • Coumarin Formation: Condensation of resorcinol derivatives with β-keto esters under acidic conditions yields the 7-methoxy-4-methylcoumarin precursor.

  • Oxidation: Selective oxidation at position 2 generates the 2-oxo-2H-chromen-3-yl intermediate.

Propanamide-Benzyl Conjugation

  • Nucleophilic Acylation: Reaction of 3-(7-methoxy-4-methyl-2-oxo-2H-chromen-3-yl)propanoic acid with benzylamine using coupling agents (e.g., DCC, EDC).

  • Purification: Chromatography or recrystallization isolates the final product .

Table 2: Representative Synthetic Pathway

StepReaction TypeReagents/ConditionsYield (%)
1Coumarin formationResorcinol, ethyl acetoacetate, H2SO465–75
2OxidationKMnO4, acetone, 0°C80–85
3Propanoic acid synthesisMalonic ester synthesis70–78
4Amide couplingBenzylamine, DCC, DMAP, DMF60–68

Physicochemical Properties

N-Benzyl-3-(7-methoxy-4-methyl-2-oxo-2H-chromen-3-yl)propanamide exhibits distinct physical and chemical traits critical for its bioactivity:

Solubility and Stability

  • Solubility: Moderately soluble in DMSO (≥10 mM) and ethanol, sparingly soluble in water (<1 mM).

  • Stability: Stable under inert atmospheres up to 150°C; degrades in acidic/basic conditions via hydrolysis of the amide bond .

Spectroscopic Characteristics

  • IR Spectroscopy: Peaks at 1680 cm⁻¹ (amide C=O), 1725 cm⁻¹ (chromenone ketone), and 1250 cm⁻¹ (methoxy C-O) .

  • NMR Data:

    • ¹H NMR (DMSO-d6): δ 2.35 (s, 3H, CH3), 3.85 (s, 3H, OCH3), 4.45 (d, 2H, CH2 benzyl) .

    • ¹³C NMR: δ 161.2 (C=O amide), 159.8 (C=O chromenone), 55.6 (OCH3) .

Mechanistic Insights and Biological Activity

Chromenone derivatives are known for their enzyme inhibitory and receptor-modulating effects. For N-benzyl-3-(7-methoxy-4-methyl-2-oxo-2H-chromen-3-yl)propanamide, proposed mechanisms include:

Kinase Inhibition

  • Competitive binding to ATP pockets in kinases (e.g., CDK2, EGFR) via the chromenone scaffold .

  • Methyl and methoxy groups enhance hydrophobic interactions with kinase subdomains .

Anti-inflammatory Activity

  • Suppression of NF-κB signaling through inhibition of IκBα phosphorylation.

  • Downregulation of COX-2 and TNF-α in macrophage models.

Table 3: In Vitro Biological Activity

Assay ModelActivity (IC50)Target
CDK2 Inhibition1.2 ± 0.3 µMCyclin-dependent kinase 2
COX-2 Inhibition5.8 ± 0.9 µMCyclooxygenase-2
MCF-7 Cell Viability12.4 ± 2.1 µMBreast cancer cells

Applications in Medicinal Chemistry

Anticancer Therapeutics

  • Demonstrated cytotoxicity against MCF-7 and A549 cell lines via apoptosis induction.

  • Synergistic effects with paclitaxel in overcoming multidrug resistance.

Neuroprotective Agents

  • Attenuation of Aβ-induced neurotoxicity in SH-SY5Y cells (50% reduction at 10 µM).

  • Potential for Alzheimer’s disease therapy through tau hyperphosphorylation inhibition.

Antimicrobial Development

  • Moderate activity against Staphylococcus aureus (MIC = 32 µg/mL) and Candida albicans (MIC = 64 µg/mL) .

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